Ambipolar Semiconductor Performance: Hole and Electron Mobility vs. Indigo
6,6′-Dibromoindigo demonstrates ambipolar charge transport with a hole mobility of 0.22 cm²/V·s and an electron mobility of 0.03 cm²/V·s, representing a >20-fold improvement in hole mobility compared to the parent compound indigo, which exhibits balanced but lower mobilities of ~0.01 cm²/V·s for both carriers [1]. X-ray diffraction reveals a highly ordered film structure with a single preferential orientation attributed to intermolecular hydrogen bonding, a feature that contributes to its enhanced performance [1].
| Evidence Dimension | Hole mobility (OFET) |
|---|---|
| Target Compound Data | 0.22 cm²/V·s (hole); 0.03 cm²/V·s (electron) |
| Comparator Or Baseline | Indigo: ~0.01 cm²/V·s (hole); ~0.01 cm²/V·s (electron) |
| Quantified Difference | Hole mobility 22× higher; electron mobility 3× higher |
| Conditions | Bottom-gate top-contact OFET architecture, measured in ambient air |
Why This Matters
For organic electronics requiring higher p-type performance, 6,6′-dibromoindigo offers a distinct advantage over indigo, enabling faster switching speeds and higher drive currents in complementary circuits.
- [1] Bodea, M. A., et al. (2011). Ambipolar organic field effect transistors and inverters with the natural material Tyrian Purple (6,6'-dibromoindigo). Retrieved from https://core.ac.uk/works/5014986 View Source
